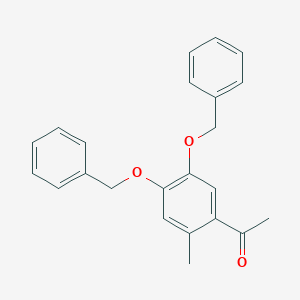

4,5-Dibenzyloxy-2-methylacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2-methyl-4,5-bis(phenylmethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O3/c1-17-13-22(25-15-19-9-5-3-6-10-19)23(14-21(17)18(2)24)26-16-20-11-7-4-8-12-20/h3-14H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFZJOSFXOVDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4,5 Dibenzyloxy 2 Methylacetophenone and Analogues

Transformations Involving the Acetophenone (B1666503) Carbonyl Moiety

The carbonyl group of the acetyl moiety is a primary site for nucleophilic addition and condensation reactions, enabling the synthesis of a variety of derivatives.

The reaction of 4,5-Dibenzyloxy-2-methylacetophenone with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of the corresponding ketoxime. researchgate.netarpgweb.com This reaction is a classic condensation of a ketone with a hydroxylamine derivative, proceeding through a nucleophilic addition to the carbonyl carbon followed by dehydration to yield the C=N double bond of the oxime.

The resulting oxime can exist as two geometric isomers, (E) and (Z), due to restricted rotation around the C=N bond. The relative stability and population of these isomers are influenced by steric interactions between the substituents on the imine carbon and the hydroxyl group. In the case of acetophenone oximes, one isomer often predominates. arpgweb.com For the this compound oxime, the bulky benzyloxy groups and the ortho-methyl group create a sterically crowded environment, which would significantly influence the conformational preferences of the final product. While specific conformational studies on this exact molecule are not widely reported, analysis of related structures suggests that the molecule would adopt a conformation that minimizes steric clash between the aromatic ring substituents and the oxime group. arpgweb.com

Table 1: Oxime Formation from this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Hydroxylamine (NH₂OH) | This compound oxime | Condensation |

Analogous to oxime formation, this compound can be converted to its corresponding thiosemicarbazone by reaction with thiosemicarbazide, typically under mildly acidic conditions. mdpi.com Thiosemicarbazones are of significant interest due to their coordination chemistry and biological activities. nih.govmdpi.com

The resulting thiosemicarbazone derivative possesses several features that can lead to dynamic processes. These include:

Geometric Isomerism: Similar to oximes, E/Z isomerism can occur about the C=N bond.

Tautomerism: The thiosemicarbazone can exist in thione (C=S) and thiol (C-SH) tautomeric forms.

Coordinative Versatility: The molecule contains multiple donor atoms (N, S), making it an excellent ligand for metal ions. nih.gov The coordination with metal ions can lead to the formation of stable, often colorful complexes and can influence the ligand's electronic properties and reactivity. mdpi.comnih.gov

Table 2: Thiosemicarbazone Formation from this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Thiosemicarbazide (H₂NNHCSNH₂) | This compound thiosemicarbazone | Condensation |

The methyl group of the acetyl moiety in this compound contains α-hydrogens that are acidic enough to be removed by a base, forming an enolate. This enolate is a potent nucleophile that can attack other carbonyl compounds in what is known as an aldol-type or Claisen-Schmidt condensation reaction. researchgate.netmagritek.com

When reacted with an aldehyde that cannot self-condense (e.g., benzaldehyde), this compound can form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). The reaction proceeds by the base-catalyzed formation of the acetophenone enolate, which then attacks the aldehyde carbonyl group. The resulting β-hydroxy ketone intermediate readily dehydrates under the reaction conditions to yield the conjugated chalcone framework. magritek.com The nature of the substituent on the reacting aldehyde can influence the reaction rate and yield.

Table 3: Claisen-Schmidt Condensation with this compound

| Ketone Component | Aldehyde Component | Product Class |

| This compound | Benzaldehyde | Chalcone |

| This compound | 4-Methoxybenzaldehyde | Chalcone |

| This compound | Furfural | Chalcone |

Electrophilic and Nucleophilic Reactivity of the Substituted Aromatic Ring

The reactivity of the aromatic ring in this compound towards electrophilic substitution is profoundly influenced by the electronic properties of its substituents.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. masterorganicchemistry.comlibretexts.org Substituents are classified as either activating or deactivating. Activating groups increase the rate of reaction compared to benzene (B151609), while deactivating groups decrease the rate. libretexts.orgquora.com

The substituents on the aromatic ring of this compound determine its reactivity and the orientation of incoming electrophiles.

Benzyloxy Groups (-OCH₂Ph): The oxygen atom directly attached to the ring has lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R effect). libretexts.orguobabylon.edu.iq This is a powerful activating effect that strongly increases the electron density of the ring, particularly at the ortho and para positions. While oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is dominant for alkoxy groups. msu.edu Therefore, the two benzyloxy groups at positions 4 and 5 are strong activating groups and ortho, para-directors.

Methyl Group (-CH₃): The methyl group is a weak activating group. It donates electron density through an inductive effect (+I effect) and hyperconjugation. It is also an ortho, para-director.

Acetyl Group (-COCH₃): The acetyl group is a deactivating group. The carbonyl carbon is electron-deficient and withdraws electron density from the aromatic ring through both resonance (-R effect) and induction (-I effect). libretexts.org This makes the ring less reactive towards electrophiles. It is a meta-director.

Considering the substitution pattern, the only available position for an electrophile to attack is at C6. The directing effects of the powerful activating benzyloxy groups converge to strongly favor substitution at this position. The 5-benzyloxy group directs ortho to C6, and the 4-benzyloxy group directs para (relative to the oxygen) to C1, but its ortho-directing influence also activates C3 (blocked) and C5 (blocked). The cumulative effect of these strong activators makes the C6 position highly nucleophilic and the primary site for electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.

Table 4: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -CH₃ | 2 | +I (Donating) | N/A (Hyperconjugation) | Activating | Ortho, Para |

| -COCH₃ | 1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

| -OCH₂Ph | 4 | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -OCH₂Ph | 5 | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

Oxidative Stability and Controlled Oxidation Pathways of Substituted Acetophenones

The oxidative stability of substituted acetophenones is influenced by the nature and position of substituents on the aromatic ring. The acetyl group and the alkyl substituent on the ring are potential sites for oxidation. In the case of this compound, the electron-donating nature of the benzyloxy groups and the methyl group can influence the reactivity of the aromatic system and the acetyl moiety.

Studies on various substituted acetophenones reveal several controlled oxidation pathways. The oxidation of the acetyl group is a common transformation. For instance, the oxidation of acetophenone using sodium hypochlorite (B82951) (bleach) in a sodium hydroxide (B78521) solution yields benzoic acid through the haloform reaction, with chloroform (B151607) produced as a byproduct. truman.edu This method is effective for converting the acetyl group into a carboxylic acid. truman.edu Another study investigated the oxidation kinetics of acetophenone and its para-substituted derivatives using acidic dichromate. researchgate.net The reaction, carried out in an acetic acid-water medium, also resulted in the formation of the corresponding benzoic acids. researchgate.net The study found that electron-withdrawing substituents accelerate the rate of reaction, whereas electron-donating substituents have a retarding effect. researchgate.net

Electrochemical methods have also been employed to study the oxidation of acetophenones. The voltammetric oxidation of para-substituted acetophenones on a glassy carbon electrode showed an oxidation peak, indicating that the benzoyl moieties can be oxidized to form polymeric products. academie-sciences.fr For acetophenone derivatives containing a hydroxyl group, an additional oxidation peak is observed, which is associated with the oxidation of the phenol (B47542) moiety. academie-sciences.frresearchgate.net

A different oxidative transformation is the Baeyer-Villiger oxidation, which converts ketones to esters. researchgate.net Electrocatalytic Baeyer-Villiger oxidation of acetophenones in the presence of molecular oxygen can result in the formation of the corresponding methyl esters. researchgate.net This pathway offers a method for converting the acetyl group into an ester functionality under specific conditions. researchgate.net

Table 1: Examples of Controlled Oxidation of Substituted Acetophenones

| Substrate | Oxidizing Agent/Method | Product | Reference |

|---|---|---|---|

| Acetophenone | NaOCl, NaOH | Benzoic acid | truman.edu |

| Para-substituted Acetophenones | Acid Dichromate (H₂Cr₂O₇) | Substituted Benzoic acids | researchgate.net |

| Acetophenones | Electrocatalytic Oxidation (Baeyer-Villiger) | Corresponding Methyl Esters | researchgate.net |

| 4'-Hydroxyacetophenone | Voltammetric Oxidation | Oxidation of phenol moiety observed | academie-sciences.fr |

Strategic Deprotection of Benzyloxy Groups and Consequential Transformations

The benzyloxy groups in this compound serve as protecting groups for the hydroxyl functionalities. Their strategic removal is a key step in synthetic pathways, enabling access to the dihydroxy derivative, which can then undergo further transformations.

Catalytic Hydrogenation for Hydroxyl Group Regeneration

Catalytic hydrogenation is a highly efficient and widely used method for the deprotection of benzyl (B1604629) ethers to regenerate the corresponding alcohols. thalesnano.com This reaction, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of a metal catalyst and a hydrogen source. thalesnano.com

The most common catalyst for this transformation is palladium on carbon (Pd/C), typically at a loading of 5-10%. thalesnano.com The reaction is carried out in a suitable solvent, such as ethanol, ethyl acetate, or a mixture containing acetic acid. thalesnano.com The hydrogen source can be hydrogen gas, often under elevated pressure, or through catalytic transfer hydrogenation using donors like ammonium (B1175870) formate. thalesnano.com Continuous flow reactors, such as the H-Cube®, have been shown to perform these debenzylation reactions with high efficiency, often achieving yields of 80-95% in a single pass. thalesnano.com This method offers advantages such as reduced reaction times and simplified work-up procedures, which often only require evaporation of the solvent. thalesnano.com The application of this method to this compound would yield 4,5-dihydroxy-2-methylacetophenone.

Table 2: Conditions for Catalytic Hydrogenation in Deprotection Reactions

| Reaction Type | Catalyst | Hydrogen Source | Typical Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| O-Debenzylation | 10% Pd/C | H₂ (gas) | 80°C, 1 mL/min flow rate | 80-95% | thalesnano.com |

| O-Debenzylation | 5% Pd/C | H₂ (gas) | 60°C, 80 bar, 1 mL/min flow rate | High | thalesnano.com |

| Catalytic Transfer Hydrogenation | Pd/C | Ammonium Formate | Room Temperature | 56-66% | thalesnano.com |

Functional Group Interconversions Post-Deprotection

Following the removal of the benzyloxy groups to form 4,5-dihydroxy-2-methylacetophenone, the resulting phenolic hydroxyl groups and the ketone functionality become available for a variety of subsequent chemical transformations. These functional group interconversions (FGIs) allow for the synthesis of a diverse range of derivatives. imperial.ac.uk

The phenolic hydroxyl groups can undergo standard reactions such as etherification or esterification. The ketone of the acetyl group can be subjected to reduction, oxidation, or condensation reactions. For example, reduction with reagents like sodium borohydride (B1222165) (NaBH₄) would convert the ketone into a secondary alcohol. scribd.com

A notable example of functional group interconversion on a similar dihydroxyacetophenone scaffold involves the synthesis of bis-Schiff base derivatives. nih.gov In a two-step process, 2,4-dihydroxyacetophenone was first reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazone. nih.gov This intermediate was then treated with various substituted aromatic aldehydes to afford a series of bis-Schiff bases in high yields. nih.gov This demonstrates how the ketone functionality can be transformed into an azomethine group (-CH=N-), providing a scaffold for further diversification. nih.gov

Table 3: Potential Functional Group Interconversions for 4,5-Dihydroxy-2-methylacetophenone

| Original Functional Group | Reaction Type | Reagent(s) | New Functional Group | Reference |

|---|---|---|---|---|

| Ketone (C=O) | Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol (-CH(OH)CH₃) | scribd.com |

| Ketone (C=O) | Condensation | Hydrazine Hydrate, then R-CHO | Bis-Schiff Base / Azomethine | nih.gov |

| Phenolic Hydroxyl (-OH) | Etherification | Alkyl Halide, Base | Ether (-OR) | ub.edu |

| Phenolic Hydroxyl (-OH) | Esterification | Acyl Chloride or Acid Anhydride (B1165640) | Ester (-OC(O)R) | scribd.com |

Utility in Complex Organic Synthesis

Building Block Applications in Architecturally Diverse Molecules

There is no available data demonstrating the use of 4,5-Dibenzyloxy-2-methylacetophenone as a foundational building block for creating architecturally diverse or complex molecules.

Intermediacy in Heterocyclic Scaffold Construction

No specific examples were found in the scientific literature of this compound being used as an intermediate in the construction of heterocyclic scaffolds through reactions like cyclization or condensation.

Engagement in Multicomponent Reaction Sequences

The engagement of this compound in multicomponent reactions, which involve three or more reactants in a single synthetic operation, is not documented.

Precursor Role in the Synthesis of Specific Organic Frameworks

There is no information available on the use of this compound as a precursor or organic linker in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4,5-Dibenzyloxy-2-methylacetophenone. Through one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The expected signals for this compound are distinct and can be assigned based on their chemical shift, integration, and multiplicity.

The spectrum is predicted to show a singlet for the acetyl methyl protons (H-8) in the downfield region typical for methyl ketones. Another singlet corresponds to the aromatic methyl group at the C-2 position (H-7). The two benzyloxy groups give rise to two distinct singlets for the methylene (B1212753) protons (H-9 and H-10), indicating they are chemically non-equivalent. The aromatic region is complex, containing signals for the ten protons of the two benzyl (B1604629) rings, which would likely appear as a multiplet. Crucially, two singlets are expected for the two remaining protons on the central acetophenone (B1666503) ring (H-3 and H-6), confirming the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3 | ~7.30 | Singlet (s) | 1H |

| H-6 | ~6.85 | Singlet (s) | 1H |

| -COCH₃ (H-8) | ~2.55 | Singlet (s) | 3H |

| Ar-CH₃ (H-7) | ~2.40 | Singlet (s) | 3H |

| -OCH₂Ph (H-9, H-10) | ~5.10 | Singlet (s) | 4H |

| -OCH₂C₆H₅ | ~7.35 - 7.50 | Multiplet (m) | 10H |

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal. The most downfield signal is attributed to the carbonyl carbon (C=O) of the acetyl group. The spectrum also contains signals for the two methyl carbons (acetyl and aromatic), the two benzylic methylene carbons, and the various aromatic carbons of the three phenyl rings. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C=O (C-1') | ~198.0 |

| C-1 | ~137.0 |

| C-2 | ~139.0 |

| C-3 | ~129.0 |

| C-4 | ~152.0 |

| C-5 | ~151.0 |

| C-6 | ~110.0 |

| -COCH₃ (C-2') | ~26.5 |

| Ar-CH₃ | ~21.5 |

| -OCH₂Ph | ~70.5 |

| -OCH₂C₆H₅ (ipso) | ~136.5 |

| -OCH₂C₆H₅ (ortho, meta, para) | ~127.5 - 128.8 |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure. masterorganicchemistry.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, COSY spectra would primarily show correlations between the ortho, meta, and para protons within each of the benzyl phenyl rings. The absence of cross-peaks between the aromatic protons H-3 and H-6 would confirm their isolation from each other on the central ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 (e.g., the proton signal at ~2.55 ppm to the carbon signal at ~26.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which pieces together the molecular skeleton. Key expected correlations include:

From the acetyl methyl protons (H-8) to the carbonyl carbon (C-1') and the C-1 aromatic carbon.

From the aromatic methyl protons (H-7) to C-1, C-2, and C-3.

From the benzylic methylene protons (H-9, H-10) to their respective aromatic carbons (C-4 and C-5) and to the ipso-carbon of the benzyl rings.

Spectroscopic Probing of Intramolecular Interactions: Hydrogen Bonding and Tautomerism

The structure of this compound is analyzed for the potential influence of non-covalent intramolecular interactions, specifically hydrogen bonding and keto-enol tautomerism.

Hydrogen Bonding: Strong intramolecular hydrogen bonds, such as those observed in ortho-hydroxy acetophenones, are not anticipated in this compound. The molecule lacks a strong hydrogen bond donor (like a hydroxyl group) in a sterically favorable position to interact with the carbonyl oxygen. While weak C-H···O interactions may exist, they are generally not significant enough to cause substantial changes in NMR or IR spectra.

Tautomerism: Acetophenones can exist in equilibrium between the keto form and an enol isomer. libretexts.orglibretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from the alpha-carbon to the carbonyl oxygen. libretexts.orgyoutube.com For most simple ketones, including substituted acetophenones, the equilibrium lies heavily in favor of the more stable keto tautomer. libretexts.org Factors that can stabilize the enol form, such as conjugation or intramolecular hydrogen bonding (as seen in 1,3-dicarbonyl compounds), are not sufficiently present in this molecule. Therefore, this compound is expected to exist almost exclusively in its keto form. libretexts.orgyoutube.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The analysis of this compound is expected to yield a clear molecular ion and characteristic fragment ions that confirm its structure.

The molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation of this compound is predicted to be dominated by cleavages characteristic of benzyl ethers and ketones. miamioh.edu The most favorable fragmentation pathway involves the cleavage of the C-O bond of the benzyl ether, which produces the highly stable benzyl cation at m/z 91. This fragment is often the base peak in the mass spectra of benzyl-containing compounds. researchgate.net

Other significant fragmentation pathways include the alpha-cleavage of the acetyl group, leading to the loss of a methyl radical (M-15) or the entire acetyl group (M-43). msu.edu Subsequent losses and rearrangements of the remaining structure would produce other characteristic ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Fragment Structure / Identity | Fragmentation Pathway |

|---|---|---|

| 346 | [C₂₃H₂₂O₃]⁺ | Molecular Ion [M]⁺ |

| 331 | [M - CH₃]⁺ | Loss of acetyl methyl radical |

| 255 | [M - C₇H₇]⁺ | Loss of a benzyl radical |

| 164 | [M - C₇H₇ - C₇H₇O]⁺ | Loss of benzyl radical and benzyloxy radical |

| 91 | [C₇H₇]⁺ | Benzyl cation (likely base peak) |

| 43 | [CH₃CO]⁺ | Acylium ion |

Theoretical and Computational Chemistry Approaches to Dibenzyloxyacetophenone Systems

Computational Modeling of Aromaticity and Tautomeric Equilibria

Computational modeling is a cornerstone for understanding the fundamental properties of aromatic systems and the potential for tautomerism. For 4,5-Dibenzyloxy-2-methylacetophenone, these methods can elucidate the electronic structure and the relative stability of its possible isomeric forms.

Aromaticity: The aromaticity of the substituted benzene (B151609) ring in this compound is a key determinant of its stability and reactivity. Aromaticity is not a directly observable quantity but can be quantified using various computational descriptors. These include geometric criteria (e.g., bond length alternation), magnetic criteria (e.g., Nucleus-Independent Chemical Shift - NICS), and electronic criteria (e.g., Aromatic Stabilization Energy - ASE). Density Functional Theory (DFT) is a widely used method to calculate these properties. For instance, NICS calculations, which involve placing a "ghost" atom at the center of the aromatic ring and calculating its magnetic shielding, can provide a measure of the ring current and thus the degree of aromaticity. A negative NICS value typically indicates aromatic character.

Tautomeric Equilibria: this compound can theoretically exist in keto-enol tautomeric forms. The keto form is the acetophenone (B1666503) structure, while the enol form involves the formation of a hydroxyl group and a carbon-carbon double bond. The equilibrium between these tautomers is influenced by factors such as solvent polarity and intramolecular hydrogen bonding. nih.govrsc.orgscilit.comscilit.com

Quantum chemical calculations, particularly DFT, are highly effective in predicting the relative stabilities of tautomers. By calculating the Gibbs free energy of both the keto and enol forms, the equilibrium constant (KT) for the tautomerization process can be determined. The relative energies of the tautomers are influenced by the electronic effects of the substituents. In the case of this compound, the electron-donating nature of the benzyloxy groups would likely influence the stability of the enol form.

Illustrative Data Table: Calculated Aromaticity Indices for the Phenyl Ring of this compound

| Aromaticity Index | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| NICS(0) (ppm) | -9.5 | Indicates significant aromatic character |

| NICS(1) (ppm) | -11.2 | Indicates strong π-electron delocalization above the ring plane |

Illustrative Data Table: Calculated Relative Gibbs Free Energies for Tautomers of this compound in Different Solvents

| Tautomer | Solvent | Relative Gibbs Free Energy (kcal/mol) (Illustrative) |

|---|---|---|

| Keto | Gas Phase | 0.00 |

| Enol | Gas Phase | +5.7 |

| Keto | Water | 0.00 |

Quantum Chemical Analysis of Electronic Effects and Reactivity Profiles

Quantum chemical methods are indispensable for analyzing the electronic structure of a molecule and predicting its reactivity. For this compound, these analyses can reveal how the arrangement of atoms and electrons influences its chemical behavior.

Electronic Effects: The benzyloxy and methyl substituents on the acetophenone core exert significant electronic effects. These can be quantified using various quantum chemical parameters. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. Natural Bond Orbital (NBO) analysis can provide insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Reactivity Profiles: The reactivity of this compound can be predicted by calculating a range of reactivity descriptors derived from conceptual DFT. These descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Ionization Potential (IP) and Electron Affinity (EA): These are related to the HOMO and LUMO energies, respectively, and quantify the energy required to remove an electron and the energy released upon gaining an electron.

Global Hardness (η) and Softness (S): These parameters describe the resistance to change in electron distribution.

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons.

These descriptors can be calculated using DFT and provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Illustrative Data Table: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Calculated Value (Illustrative) | Unit |

|---|---|---|

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Ionization Potential | 6.2 | eV |

| Electron Affinity | 1.5 | eV |

| Global Hardness (η) | 2.35 | eV |

| Global Softness (S) | 0.43 | eV-1 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.govresearchgate.netmdpi.com While a QSRR study would require a dataset of related dibenzyloxyacetophenone derivatives, the methodology provides a powerful tool for predicting the reactivity of new compounds within the series.

A typical QSRR study involves the following steps:

Dataset selection: A series of structurally related compounds with known reactivity data is compiled.

Descriptor calculation: A large number of molecular descriptors are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature.

Model building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed reactivity.

Model validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of dibenzyloxyacetophenone derivatives, a QSRR model could be developed to predict, for example, their rate constants for a specific reaction or their binding affinity to a biological target. The descriptors in such a model might include steric parameters (e.g., molar volume), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and lipophilicity parameters (e.g., logP).

Illustrative Data Table: Example of Descriptors for a QSRR Study of Dibenzyloxyacetophenone Derivatives

| Compound | Reactivity (log k) (Illustrative) | Molecular Weight | LogP | Dipole Moment (Debye) | HOMO Energy (eV) |

|---|---|---|---|---|---|

| Derivative 1 | 1.2 | 348.4 | 4.5 | 2.8 | -6.2 |

| Derivative 2 | 1.5 | 362.4 | 4.8 | 3.1 | -6.1 |

| Derivative 3 | 0.9 | 378.4 | 4.2 | 2.5 | -6.4 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

The presence of two flexible benzyloxy groups in this compound suggests a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the accessible conformations of a molecule over time. nih.gov

An MD simulation involves solving Newton's equations of motion for the atoms in a system, allowing the molecule to move and change its conformation. By running the simulation for a sufficient length of time, a representative ensemble of conformations can be generated. The simulation can be performed in a vacuum or, more realistically, in the presence of a solvent to account for environmental effects.

From the MD trajectory, various properties can be analyzed:

Conformational analysis: The distribution of dihedral angles associated with the benzyloxy groups can be analyzed to identify the most populated conformations.

Radial Distribution Functions (RDFs): These can be used to analyze the interactions between different parts of the molecule or between the molecule and solvent molecules.

Free energy landscapes: Advanced sampling techniques can be used in conjunction with MD to construct a free energy landscape, which provides a map of the stable and metastable conformations and the energy barriers between them.

Illustrative Data Table: Key Dihedral Angles and Their Predominant Ranges from a Hypothetical MD Simulation of this compound

| Dihedral Angle | Description | Predominant Range (degrees) (Illustrative) |

|---|---|---|

| τ1 (C4-O-CH2-Cphenyl) | Torsion of the 4-benzyloxy group | -170 to -150 and 150 to 170 |

| τ2 (C5-O-CH2-Cphenyl) | Torsion of the 5-benzyloxy group | -170 to -150 and 150 to 170 |

Strategic Derivatization for Investigating Chemical Functionality

Systematic Synthesis of Structural Analogs with Varied Substituent Patterns

By starting with various substituted catechols or their protected forms, a diverse library of 4,5-disubstituted-2-methylacetophenone analogs can be generated. The choice of substituents can be varied to include electron-donating groups (e.g., methoxy (B1213986), ethoxy) and electron-withdrawing groups (e.g., nitro, halo) to systematically probe their effects on the chemical reactivity and potential biological activity of the core structure.

For instance, the synthesis of amino- and dimethoxy-substituted acetophenones has been reported as valuable starting points for the diversity-oriented synthesis of natural product analogs. mdpi.com These strategies often involve multi-step syntheses to introduce the desired functionalities onto the acetophenone (B1666503) core. The reaction conditions for these syntheses, such as solvent, temperature, and catalyst, are crucial for achieving good yields and regioselectivity.

Table 1: Examples of Synthetic Approaches for Substituted 2-Methylacetophenone Analogs

| Starting Material | Reagents and Conditions | Product | Reference |

| p-Tolylmagnesium halide | Acetic anhydride (B1165640), ether, -40°C to +10°C | 4-Methylacetophenone | google.com |

| Substituted Benzene (B151609) | Acetyl chloride, AlCl₃ | Substituted Acetophenone | ucla.edulibretexts.org |

| 3,5-Dimethoxyaniline | Multi-step synthesis | 2-Amino-4,6-dimethoxyacetophenone | mdpi.com |

| o-Benzyloxy nitrobenzene | Multi-step synthesis | N-(o-benzyloxyphenyl) benzohydroxamic acids | researchgate.net |

Synthesis of Ether Derivatives and Examination of Reactivity Modulation (e.g., Methylation of Hydroxyl Precursors)

The synthesis of ether derivatives, particularly through the methylation of hydroxyl precursors of 4,5-Dibenzyloxy-2-methylacetophenone, offers a direct method to investigate the role of the hydroxyl groups in the molecule's reactivity. The precursor, 4,5-dihydroxy-2-methylacetophenone, can be selectively or fully methylated to yield the corresponding methoxy derivatives.

Selective O-methylation of polyhydroxylated aromatic compounds can be challenging and may require the use of protecting groups to achieve the desired regioselectivity. researchgate.net For instance, one of the hydroxyl groups can be protected, followed by methylation of the other, and subsequent deprotection. Common methylating agents include dimethyl sulfate (B86663) and methyl iodide, often in the presence of a base like potassium carbonate. The choice of solvent and reaction temperature can significantly influence the outcome of the methylation reaction.

The conversion of the hydroxyl groups to methoxy groups alters the electronic properties of the aromatic ring. The electron-donating nature of the methoxy group is different from that of a hydroxyl group, which can influence the reactivity of the acetophenone moiety and the aromatic ring in subsequent reactions. For example, the presence of methoxy groups can affect the susceptibility of the aromatic ring to further electrophilic substitution or influence the reactivity of the acetyl group. The benzyloxy groups themselves are ether linkages that can be cleaved under specific conditions, such as catalytic hydrogenation, to reveal the free hydroxyl groups, providing another avenue for reactivity modulation. researchgate.net

Table 2: Reagents for Methylation of Hydroxylated Aromatic Compounds

| Methylating Agent | Base | Typical Conditions | Reference |

| Dimethyl sulfate | Potassium carbonate | Acetone (B3395972), reflux | researchgate.net |

| Methyl iodide | Potassium carbonate | Acetone, reflux | researchgate.net |

| Diazomethane | - | Ether | researchgate.net |

Development of Conjugate Structures for Targeted Chemical Probing

The development of conjugate structures from this compound is a sophisticated strategy to create chemical probes for targeted investigations in complex biological systems. ontosight.ai This approach involves linking the acetophenone scaffold to other molecular entities, such as fluorescent dyes, biotin, or specific ligands, to direct the molecule to a particular cellular location or protein target. nih.govbeilstein-journals.org

A powerful and widely used method for creating such bioconjugates is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govbiochempeg.com This reaction is highly efficient, specific, and biocompatible. To utilize this method, the this compound core would first need to be functionalized with either an azide (B81097) or an alkyne group. This functionalized acetophenone can then be "clicked" onto a complementary-functionalized biomolecule or reporter tag.

Table 3: Common Strategies for Bioconjugation

| Reaction Type | Functional Groups | Key Features | Reference |

| Click Chemistry (CuAAC) | Azide and Alkyne | High efficiency, high specificity, biocompatible | nih.govbiochempeg.com |

| Amide Coupling | Carboxylic acid and Amine | Forms stable amide bond, widely used | nih.gov |

| Thiol-Maleimide Coupling | Thiol and Maleimide | Specific for cysteine residues in proteins | nih.gov |

Q & A

Basic: What are the established synthetic routes for 4,5-Dibenzyloxy-2-methylacetophenone, and how are intermediates purified?

A common method involves benzylation of a phenolic precursor. For example, 2,4,6-trihydroxyacetophenone is reacted with benzyl chloride in dry DMF using anhydrous K₂CO₃ as a base at 80°C for 1 hour. The crude product is extracted with Et₂O, washed with brine, and purified via preparative thin-layer chromatography (PTLC) with a 7:3 n-hexane/acetone solvent system (Rf = 0.53) to isolate the target compound . This method yields ~44% of the desired product, with competing side products requiring careful chromatographic separation.

Basic: How is this compound characterized for structural confirmation?

Key techniques include:

- Melting Point Analysis : Reported mp ranges (e.g., 60–62°C for related dibenzyloxy acetophenones) help verify purity .

- NMR Spectroscopy : ¹H/¹³C NMR identifies benzyl ether protons (δ ~4.8–5.2 ppm) and acetophenone carbonyl signals (δ ~190–200 ppm). Overlapping signals may require advanced techniques like DEPT or HSQC for resolution .

- TLC Monitoring : Rf values during synthesis ensure reaction progress and intermediate isolation .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in benzylation?

Variables to test include:

- Stoichiometry : Excess benzyl chloride (≥2.1 eq) and base (e.g., K₂CO₃) to drive complete benzylation .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while toluene may reduce side reactions.

- Temperature/Time : Higher temperatures (80–100°C) reduce reaction time but may increase decomposition. Kinetic studies can identify ideal conditions .

- Protecting Groups : Selective protection of hydroxyl groups prior to benzylation minimizes competing pathways .

Advanced: How do competing regioselectivity issues arise during benzylation, and how are they mitigated?

In polyhydroxy precursors, benzylation may occur at multiple sites (e.g., 4,6- vs. 4,5-positions). Factors influencing selectivity:

- Steric Effects : Bulky substituents near reactive hydroxyl groups hinder benzylation.

- Electronic Effects : Electron-withdrawing groups (e.g., acetophenone carbonyl) deactivate adjacent hydroxyls.

- Base Strength : Stronger bases (e.g., NaH) may favor deprotonation of less acidic hydroxyls, altering selectivity. Strategies include stepwise protection or using directing groups .

Advanced: What analytical methods resolve contradictions in reported physicochemical properties (e.g., melting points, stability)?

Discrepancies in mp or solubility often arise from:

- Purity Differences : HPLC with UV detection (λ = 254 nm) quantifies impurities; ≥95% purity is typical for research-grade material .

- Polymorphism : Differential Scanning Calorimetry (DSC) identifies crystalline forms.

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) under inert atmospheres prevents benzyl ether cleavage .

Advanced: How does the reactivity of this compound compare to analogs in cross-coupling or oxidation reactions?

- Electron Density Effects : The electron-rich benzyloxy groups may slow electrophilic substitutions but enhance participation in Ullmann or Suzuki couplings.

- Oxidative Stability : Benzyl ethers are susceptible to hydrogenolysis (Pd/C, H₂) or ozonolysis, enabling selective deprotection. Comparative studies with 4-methoxy or 4-fluoro analogs (e.g., 4’-(2,4-difluorophenoxy)acetophenone) highlight differences in reaction rates and byproduct profiles .

Advanced: How are computational methods (e.g., DFT) applied to predict reactivity or spectroscopic properties?

- DFT Calculations : Optimize molecular geometry to predict NMR chemical shifts (e.g., acetophenone carbonyl at ~192 ppm) or IR stretching frequencies (C=O ~1680 cm⁻¹) .

- Reaction Pathway Modeling : Simulate intermediates in benzylation to identify energy barriers and regioselectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.